LDN-192960 was synthesized as part of a broader effort to develop selective inhibitors for kinases involved in cancer progression. It belongs to the class of protein kinase inhibitors and is structurally related to acridine derivatives. The compound has been classified primarily as a DYRK2 inhibitor, but it also exhibits activity against other kinases, including Haspin and DYRK3 .
The synthesis of LDN-192960 involves several key steps that focus on modifying the acridine core structure to enhance its inhibitory properties. Initial synthesis methods included:
The final product was characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .
LDN-192960 has a complex molecular structure characterized by an acridine backbone with various functional groups that facilitate its interaction with target kinases. The binding mode of LDN-192960 with DYRK2 was elucidated through X-ray crystallography, revealing that it occupies the ATP-binding pocket of DYRK2.
Key structural features include:
LDN-192960 undergoes several chemical interactions upon binding to DYRK2:
The compound's efficacy was demonstrated in various assays measuring its impact on cellular phosphorylation events associated with DYRK2 activity.
The mechanism of action for LDN-192960 involves:
Quantitative phosphoproteomic analyses have shown significant alterations in phosphorylation patterns in cells treated with LDN-192960, highlighting its potential role in modulating cellular signaling pathways critical for cancer progression .
LDN-192960 exhibits several notable physical and chemical properties:
These properties are essential for its formulation in drug development processes .
LDN-192960 has significant applications in scientific research, particularly in cancer biology:
LDN-192960 (CAS 184582-62-5) is a potent small-molecule inhibitor exhibiting dual specificity for two distinct kinase targets: Haploid germ cell-specific nuclear protein kinase (Haspin) and Dual-specificity Tyrosine-Regulated Kinase 2 (DYRK2). Biochemical profiling reveals half-maximal inhibitory concentration (IC₅₀) values of 10 nM for Haspin and 48 nM for DYRK2, establishing it as a high-affinity inhibitor for both kinases [1] [5]. This dual inhibition arises from LDN-192960's ability to target the conserved ATP-binding pockets of these structurally divergent kinases, despite their differing biological functions. Haspin regulates mitotic progression through histone H3 phosphorylation at threonine 3 (Thr3), while DYRK2 modulates proteasome activity and non-proteasomal substrates like eukaryotic translation initiation factor 4E-binding protein 1 [6] [3] [8]. The compound’s capacity to simultaneously suppress these pathways highlights its utility in dissecting crosstalk between mitotic regulation and protein degradation networks.
Table 1: Inhibition Potency of LDN-192960
Kinase Target | IC₅₀ Value | Biological Function |
---|---|---|
Haspin | 10 nM | Phosphorylation of histone H3 at Thr3 |
DYRK2 | 48 nM | Proteasome regulation, substrate phosphorylation (e.g., Rpt3, 4E-BP1) |
Crystallographic studies of LDN-192960 bound to DYRK2 and Haspin elucidate its mechanism of ATP-competitive inhibition. The inhibitor’s acridine core (chemical formula: C₁₈H₂₀N₂O₂S) inserts deep into the kinase adenosine triphosphate (ATP)-binding cleft, forming hydrophobic interactions with conserved residues. In DYRK2, the methoxy groups of LDN-192960 stabilize hydrogen bonds with Ile367 and Glu266, while its amine side chain extends toward the solvent-exposed region [8] [3]. A critical water molecule bridges interactions between the inhibitor and the activation loop, enhancing binding affinity. Mutagenesis studies confirm that residues Glu266 and Phe369 in DYRK2 are indispensable for inhibitor engagement [8]. Similarly, in Haspin, LDN-192960 exploits a unique substrate-binding site created by reorganization of the activation segment, accommodating the inhibitor despite Haspin’s atypical kinase domain (e.g., deletion of the αG helix) [6].
Comprehensive kinase selectivity profiling demonstrates that LDN-192960 exhibits moderate selectivity against non-target kinases. At a concentration of 10 μM, it inhibits only 10 out of 467 profiled human kinases by ≥90%, with just five kinases exhibiting submicromolar sensitivity:
Notably, DYRK3 inhibition is 6.4-fold weaker than DYRK2 inhibition, while Haspin inhibition remains the most potent. Kinome-wide dendrogram analysis reveals clustering of inhibited kinases within the CMGC and CAMK groups, consistent with structural similarities in their ATP-binding pockets [8] [6]. Off-target activity against CLK1 and PIM1 may contribute to cellular phenotypes beyond Haspin/DYRK2 suppression, necessitating cautious interpretation of functional studies.
Table 2: Selectivity Profile of LDN-192960
Kinase | IC₅₀ (nM) | Selectivity Ratio vs. DYRK2 |
---|---|---|
DYRK2 | 48 | 1.0 (Reference) |
Haspin | 10 | 0.21 |
DYRK3 | 19 | 0.40 |
CLK1 | 210 | 4.38 |
PIM1 | 720 | 15.0 |
Kinetic analyses reveal significant differences in LDN-192960’s efficacy across DYRK family members. While highly potent against DYRK2 (IC₅₀ = 48 nM), its inhibition of DYRK1A (IC₅₀ = 100 nM) and DYRK1B (IC₅₀ = 697 nM) is markedly weaker [8] [1]. This isoform selectivity arises from divergent residues lining the ATP-binding pocket. Co-crystallization studies identify a key selectivity determinant: a hydrophilic subpocket in DYRK2 (formed by Ile367 and Glu266) that accommodates the inhibitor’s hydroxymethyl group, whereas DYRK1A lacks this structural feature [8]. Furthermore, LDN-192960 shows negligible activity against DYRK4 (IC₅₀ > 10,000 nM), underscoring its specificity for DYRK2 among lesser-studied isoforms [3].
Table 3: Inhibition Kinetics Across DYRK Isoforms
DYRK Isoform | IC₅₀ (nM) | Structural Determinants of Selectivity |
---|---|---|
DYRK2 | 48 | Hydrophilic subpocket (Ile367, Glu266) |
DYRK1A | 100 | Reduced subpocket accessibility |
DYRK1B | 697 | Steric hindrance from Leu241 |
DYRK3 | 19 | Similar subpocket to DYRK2 |
DYRK4 | >10,000 | Incompatible ATP-binding cleft conformation |
The chiral 3-methylpyrrolidine side chain in advanced analogs (e.g., C17) further enhances DYRK2 selectivity by exploiting asymmetric binding interactions not conserved in DYRK1A/B [8]. Such structure-activity relationship data provide a blueprint for developing isoform-specific probes targeting individual DYRK kinases.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: